APTS
Overview
Description
Trisodium 8-aminopyrene-1,3,6-trisulfonate, also known as APTS, is a water-soluble anionic fluorescent dye . It is used as a fluorescence reagent and has been demonstrated to have a high level of detection sensitivity for sugars . The fluorescence intensity of this compound remains nearly constant over a pH range from 4 to 10 .
Molecular Structure Analysis
The molecular formula of this compound is C16H8NNa3O9S3 . Its molecular weight is 523.40 . The structure of this compound involves an aromatic amine which can be reversibly coupled to aldehydes and ketones .Chemical Reactions Analysis
This compound can be used to detect the presence of chloride ions . The aromatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of ≥250 °C (lit.) . It is soluble in DMF, DMSO, and water . The fluorescence of this compound is λex 420 nm; λem 500 nm in 0.1 M Tris pH 7.4 (quenching with Vitamin B1), λex 488 nm; λem 520 nm (lit.) .Scientific Research Applications
Colorimetric and Fluorescent Sensor Applications
TAPTS has been employed as a colorimetric and fluorescent probe. For example, it has been used for the detection of arginine and lysine in aqueous solutions, demonstrating its potential as a sensitive sensor for amino acids (Bhosale et al., 2017).
Oligosaccharide Analysis
In the field of oligosaccharide analysis, Tthis compound-based labeling tags have been synthesized and applied for capillary electrophoresis-mass spectrometry. This application is significant for understanding glycan structures and compositions, enhancing the analytical capabilities in glycobiology (Krenkova et al., 2020).
Photoacidity Studies
Tthis compound has been studied for its photoacidity characteristics. Investigations into the excited-state proton transfer dynamics of Tthis compound reveal insights into the behavior of photoacids in aqueous environments, contributing to a deeper understanding of photophysical processes (Spry & Fayer, 2008).
Development of Smart Materials
Tthis compound has been incorporated into waterborne polyurethane to develop high fluorescent, pH-sensitive coatings. This application demonstrates the potential of Tthis compound in creating smart materials with environmental sensing capabilities (Kumar et al., 2018).
Traditional Medicine Research
In traditional Chinese medicine research, Tthis compound has been utilized for labeling carboxyl fractions, improving the detection sensitivity and aiding in pharmacokinetics studies. This application showcases the role of Tthis compound in enhancing the analytical techniques used in herbal medicine research (Liu, 2012).
Mechanism of Action
Target of Action
Trisodium 8-aminopyrene-1,3,6-trisulfonate (APTS) is primarily used as a fluorescent labeling reagent . Its primary targets are aldehydes and ketones , which are common functional groups in various biological molecules, including sugars and proteins .
Mode of Action
The aromatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can then be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) . This reaction results in the formation of new biotinylated probes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the modification and detection of sugars and proteins . By labeling these molecules with a fluorescent tag, it becomes possible to track their presence and behavior in various biochemical pathways .
Result of Action
The result of this compound’s action is the creation of fluorescently labeled molecules . These molecules can be detected and quantified using fluorescence-based techniques, enabling researchers to track their presence and behavior in various biological contexts .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The fluorescence intensity of this compound remains stable in a pH range of 4 to 10 . Additionally, it is recommended to store this compound in a dark environment at room temperature to maintain its stability .
Safety and Hazards
Future Directions
The aromatic amine of APTS can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes . This suggests potential future applications in the development of new biotinylated probes.
Biochemical Analysis
Biochemical Properties
The aromatic amine of Trisodium 8-aminopyrene-1,3,6-trisulfonate can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can then be reduced to a stable amine derivative by sodium borohydride or sodium cyanoborohydride . This property makes Trisodium 8-aminopyrene-1,3,6-trisulfonate a valuable tool in the study of carbohydrate molecules and small hormone molecules .
Cellular Effects
For example, it can be used to label and track the movement of sugars and other biomolecules within cells .
Molecular Mechanism
The molecular mechanism of Trisodium 8-aminopyrene-1,3,6-trisulfonate primarily involves its interaction with aldehydes and ketones to form a Schiff base . This reaction is reversible, allowing for the dynamic labeling and tracking of biomolecules .
Temporal Effects in Laboratory Settings
Its fluorescent properties make it a valuable tool for long-term studies, as it allows for the continuous monitoring of labeled biomolecules .
Dosage Effects in Animal Models
Its use as a fluorescent label can aid in the study of dosage effects of other compounds .
Metabolic Pathways
Its ability to form a Schiff base with aldehydes and ketones can potentially influence the metabolism of these compounds .
Transport and Distribution
Its fluorescent properties make it a valuable tool for studying the transport and distribution of other compounds .
Subcellular Localization
Its use as a fluorescent label can aid in the study of the subcellular localization of other compounds .
Properties
IUPAC Name |
trisodium;8-aminopyrene-1,3,6-trisulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTNYACEWLNWPY-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8NNa3O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431754 | |
Record name | APTS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196504-57-1 | |
Record name | APTS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Trisodium 8-aminopyrene-1,3,6-trisulfonate used to label carboxyl groups in Chinese medicine research?
A1: Trisodium 8-aminopyrene-1,3,6-trisulfonate (APTS) is a fluorescent dye that reacts with carboxyl groups in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) []. This reaction forms a stable amide bond, attaching the fluorescent this compound to the molecule containing the carboxyl group. This labeling technique enables researchers to track the labeled components, which is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion of Chinese medicine components is crucial.
Q2: What are the optimal reaction conditions for labeling carboxyl groups with this compound, as determined in the research?
A2: The research found that the optimal conditions for labeling carboxyl groups with this compound involve several key parameters []:
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